molecular formula C10H11N3 B13772477 2-(1H-Benzimidazol-2-yl)cyclopropanamine

2-(1H-Benzimidazol-2-yl)cyclopropanamine

Katalognummer: B13772477
Molekulargewicht: 173.21 g/mol
InChI-Schlüssel: WVDLMLSTLLGENJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-Benzimidazol-2-yl)cyclopropanamine is a chemical compound that features a benzimidazole ring attached to a cyclopropane moiety via an amine group.

Vorbereitungsmethoden

The synthesis of 2-(1H-Benzimidazol-2-yl)cyclopropanamine typically involves the reaction of benzimidazole derivatives with cyclopropanamine under specific conditions. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings, as well as the use of catalysts to facilitate the reaction.

Analyse Chemischer Reaktionen

2-(1H-Benzimidazol-2-yl)cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the benzimidazole ring or the cyclopropane moiety are replaced with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-(1H-Benzimidazol-2-yl)cyclopropanamine involves its interaction with specific molecular targets and pathways. In biological systems, the benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various therapeutic effects, such as the inhibition of cancer cell growth or the elimination of parasitic infections .

Vergleich Mit ähnlichen Verbindungen

2-(1H-Benzimidazol-2-yl)cyclopropanamine can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its cyclopropane moiety, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C10H11N3

Molekulargewicht

173.21 g/mol

IUPAC-Name

2-(1H-benzimidazol-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C10H11N3/c11-7-5-6(7)10-12-8-3-1-2-4-9(8)13-10/h1-4,6-7H,5,11H2,(H,12,13)

InChI-Schlüssel

WVDLMLSTLLGENJ-UHFFFAOYSA-N

Kanonische SMILES

C1C(C1N)C2=NC3=CC=CC=C3N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.